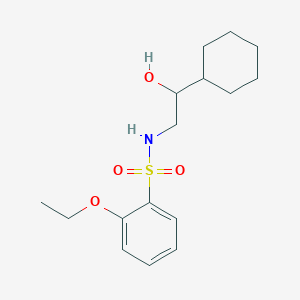

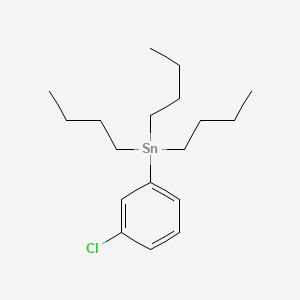

![molecular formula C17H13FN4OS2 B2520151 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1171062-72-8](/img/structure/B2520151.png)

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide" is a multifunctional heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various heterocyclic compounds with similar structural features, such as thiazole, pyrazole, and thiophene rings, which are known for their diverse biological activities, including antitumor and anticancer properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of key precursors with different reagents to form a variety of derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize derivatives comprising thiophene, thiazole, and pyrazole rings . These reactions often involve regioselective attacks and cyclization, and can be performed under mild conditions, leading to a diverse array of products .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized by the presence of multiple rings, including thiazole, pyrazole, and thiophene, which are common in the compounds discussed in the papers. These rings contribute to the biological activity of the molecules by interacting with various biological targets. For example, the presence of a fluorine atom, as seen in some of the discussed compounds, can significantly affect the biological activity and metabolic stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the functional groups attached to the core structure. For example, the presence of a cyanoacetamido moiety can lead to a variety of reactions, including dipolar cyclization and dinucleophilic-bielectrophilic attacks . Additionally, the introduction of a fluorine atom can lead to the formation of novel compounds with potential biological activities, as seen in the synthesis of fluoro-substituted benzo[b]pyran derivatives with anti-lung cancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetic profile. For instance, the lipophilicity of a compound can influence its ability to cross biological membranes, which is important for oral bioavailability and brain penetration . The introduction of fluorine can also affect the metabolic stability of the compound, as seen in the absence of defluorinated metabolites for certain analogues .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Compounds structurally related to N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide have been explored for their anti-inflammatory properties. For example, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibited significant anti-inflammatory activity in research conducted by Sunder and Maleraju (2013) (Sunder & Maleraju, 2013).

Anticancer Activity

Fluoro-substituted compounds, like those incorporating the benzothiazole unit, have shown anticancer activities in various studies. Hammam et al. (2005) synthesized fluoro-substituted benzopyran compounds that demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).

Antimicrobial and Antifungal Properties

Saravanan et al. (2010) researched novel thiazole derivatives that incorporated pyrazole moieties and demonstrated significant anti-bacterial and anti-fungal activities. This suggests that compounds with thiazole and pyrazole units might also possess useful antimicrobial properties, which could be relevant to the compound of interest (Saravanan et al., 2010).

Antipsychotic Potential

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural motifs with the compound , has shown potential antipsychotic effects without the typical interaction with dopamine receptors found in conventional antipsychotics. This opens avenues for the development of new therapeutic agents with reduced side effects (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Compounds featuring pyrazole-acetamide derivatives have been utilized to synthesize novel coordination complexes with metal ions such as Co(II) and Cu(II), exhibiting significant antioxidant activities. This suggests potential applications in designing metal-based drugs or antioxidants (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4OS2/c1-10-8-14(19-15(23)9-11-4-3-7-24-11)22(21-10)17-20-16-12(18)5-2-6-13(16)25-17/h2-8H,9H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYIXZAFXLIXBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

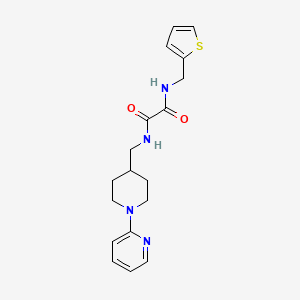

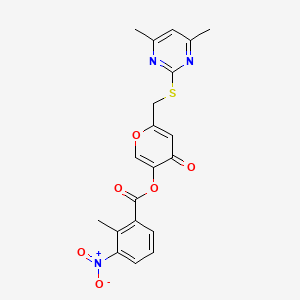

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

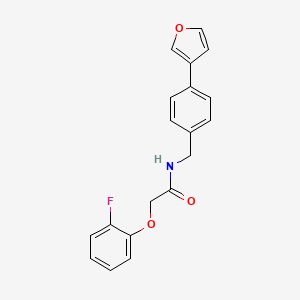

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)

![1-(4-fluorophenyl)-5-oxo-N-{2-[(4-phenylpiperazino)sulfonyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B2520091.png)